Validated Advanced Intermediate for Subtype-Selective Nav1.7 Inhibitor (PF-05089771 Series)
4-(Difluoromethyl)-6-(2-fluorophenyl)pyrimidin-2(1H)-one is explicitly documented as an advanced key intermediate in the preparation of PF-05089771-related analogs, a series of potent, subtype-selective Nav1.7 voltage-gated sodium channel inhibitors . PF-05089771 inhibits human Nav1.7 with an IC₅₀ of 11 nM for inactivated channels and demonstrates high subtype selectivity over other Nav isoforms [1]. In contrast, generic 4,6-diarylpyrimidin-2(1H)-one derivatives lacking the specific ortho-fluorophenyl and difluoromethyl substitution pattern are not reported as intermediates for this clinically relevant Nav1.7 chemotype. The compound's utility as a Nav1.7 inhibitor intermediate has been confirmed by both the supplier's technical documentation and the peer-reviewed medicinal chemistry literature describing the discovery of PF-05089771 [1][2].
| Evidence Dimension | Validated synthetic intermediate for a specific, high-value pharmacological target series |
|---|---|
| Target Compound Data | Designated advanced key intermediate for PF-05089771-related Nav1.7 inhibitor analogs |
| Comparator Or Baseline | Generic 4,6-diarylpyrimidin-2(1H)-ones (e.g., 4,6-diphenylpyrimidin-2(1H)-one) – not reported as Nav1.7 inhibitor intermediates |
| Quantified Difference | PF-05089771 exhibits Nav1.7 IC₅₀ = 11 nM (inactivated state); no reported Nav1.7 activity for generic analogs |
| Conditions | Automated whole-cell patch-clamp electrophysiology (IonWorks Quattro); recombinant human Nav1.7 channels [1] |
Why This Matters
For procurement decisions in Nav1.7-focused drug discovery programs, this compound provides a literature-precedented entry point into a validated chemical series, reducing synthetic route risk compared to uncharacterized pyrimidinone building blocks.
- [1] Theile, J. W.; Fuller, M. D.; Chapman, M. L.; et al. The Selective Nav1.7 Inhibitor, PF-05089771, Interacts Equivalently with Fast and Slow Inactivated Nav1.7 Channels. Mol. Pharmacol. 2016, 90 (5), 540–548. View Source
- [2] Swain, N. A.; Batchelor, D.; Beaudoin, S.; et al. Discovery of Clinical Candidate 4-[2-(5-Amino-1H-pyrazol-4-yl)-4-chlorophenoxy]-5-chloro-2-fluoro-N-(1,3-thiazol-4-yl)benzenesulfonamide (PF-05089771): Design and Optimization of Diaryl Ether Aryl Sulfonamides as Selective Inhibitors of NaV1.7. J. Med. Chem. 2017, 60 (16), 7029–7042. View Source
